2-(1H-pyrazol-4-yl)benzaldehyde
Overview
Description
“2-(1H-pyrazol-4-yl)benzaldehyde” is a compound that belongs to the family of N-heterocycles . It contains a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The compound can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
The synthesis of 2-(1H-pyrazol-4-yl)benzaldehyde involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This reaction is carried out at room or lower temperature (–5 to 0°C) .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-4-yl)benzaldehyde” includes a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1H-pyrazol-4-yl)benzaldehyde”, are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
Scientific Research Applications
Synthesis of Novel Compounds
2-(1H-pyrazol-4-yl)benzaldehyde has been utilized in the synthesis of diverse novel compounds. For instance, it has been involved in the preparation of hydrazone derivatives containing pyrazole rings, which have shown moderate fungicidal activity. This highlights its potential in contributing to the development of new fungicides (Xiaodong Yang, 2008). Furthermore, palladium(II) complexes bearing pyrazole-based Schiff base ligands synthesized from reactions involving substituted benzaldehydes have been studied for their cytotoxic effects against cancer cell lines, demonstrating the compound's significance in medicinal chemistry research (A. Abu-Surrah et al., 2010).
Material Science Applications
In materials science, the compound has contributed to the development of novel heterocyclic compounds with potential applications in fluorescent chemosensors. For example, a study synthesized novel pyrazoline derivatives acting as fluorescent chemosensors for metal ions, indicating its role in the creation of new materials for detecting metal ions (Salman A. Khan, 2020). Another research focused on synthesizing and characterizing new series of hydroxy pyrazolines, potentially useful in various applications within organic chemistry and materials science (Humaira Parveen et al., 2008).
Catalysis
2-(1H-pyrazol-4-yl)benzaldehyde has also found applications in catalysis, where C-scorpionate Cu(II) complex derived from it demonstrated ultra-fast and selective oxidation of styrene to benzaldehyde. This highlights its utility in facilitating efficient and environmentally friendly chemical transformations (T. Duarte et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-pyrazol-4-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-10(8)9-5-11-12-6-9/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRZKPXKIIFHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)benzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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